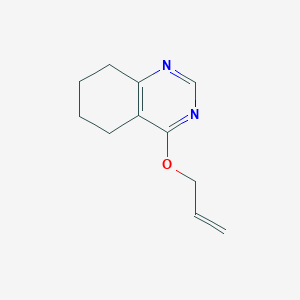
7-Chloro-2,1,3-benzoxadiazol-4-amine
説明
7-Chloro-2,1,3-benzoxadiazol-4-amine, also known as 4-chloro-2,1,3-benzoxadiazol-7-amine, is a chemical compound with the molecular formula C6H4ClN3O . It has an average mass of 169.568 Da and a monoisotopic mass of 169.004288 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxadiazole ring substituted with a chlorine atom and an amine group .Physical And Chemical Properties Analysis
This compound is soluble in water (523.9 mg/L at 25 ºC). It has a density of 1.6±0.1 g/cm3, a melting point of 102.38 ºC, a boiling point of 305.10 ºC (330.2±45.0 ºC at 760 mmHg), and a flash point of 153.5±28.7 ºC .科学的研究の応用
Analytical Applications in Chemistry
7-Chloro-2,1,3-benzoxadiazol-4-amine and related compounds have been widely used as derivatization agents in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). They are effective for the analysis of amines and amino acids. For example, 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) and its derivatives have been utilized for the derivatization of amines and amino acids, enhancing the detection sensitivity in HPLC analysis (Aboul-Enein, Elbashir, & Suliman, 2011).
Development of Fluorescent Probes
These compounds have also been instrumental in the development of fluorescent probes for various applications. For instance, they have been used to create probes for detecting hydrogen sulfide in biological systems, aiding in understanding its biological functions and pathological roles (Pak et al., 2016). Similarly, derivatives of this compound have been used to develop probes for rapid and visual detection of metal ions like Hg2+ (Wang, Yang, Zhao, & Ma, 2013).
Use in Proteomics
In the field of proteomics, these compounds have been used as derivatization reagents. For instance, DAABD-Cl and TAABD-Cl, derivatives of this compound, have been proposed for use in proteomics studies to improve the sensitivity and detection of proteins in complex matrices (Masuda et al., 2004).
特性
IUPAC Name |
4-chloro-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOLFOGXRSCCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)

![2-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2470587.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)
![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)
![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2470596.png)
![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide](/img/structure/B2470598.png)
![Tricyclo[3.2.1.0(2,4)]octan-6-OL](/img/structure/B2470599.png)

![N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2470601.png)
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2470603.png)
![methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate](/img/structure/B2470604.png)